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molecular formula C11H19NO4 B131198 1-(Nitromethyl)cyclohexaneacetic Acid Ethyl Ester CAS No. 133938-45-1

1-(Nitromethyl)cyclohexaneacetic Acid Ethyl Ester

Cat. No. B131198
M. Wt: 229.27 g/mol
InChI Key: DIXXMLNOGLTXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05091567

Procedure details

98.15 g (1.00 mole) Cyclohexanone are mixed with 35.4 g (1.05 mole) ethyl phosphonate and mixed at 25° to 30° C. with 66.1 g (1.04 mole) potassium hydroxide powder (content 88%). The reaction mixture is further stirred for 30 minutes and successively mixed with 150 mL dimethyl sulphoxide and 86.0 g (1.41 mole) nitromethane. This solution is added dropwise at 110° to 115° C. over 35 minutes to a suspension of 64.7 g (0.47 mole) potassium carbonate in 470 mL dimethyl sulphoxide. Then stirring is continued for 2 to 3 hours and the reaction mixture is mixed with water and subsequently extracted several times with n-hexane. The combined organic phases are washed with water, dried over anhydrous sodium sulphate and the solvent then distilled off in a vacuum. 191.5 g ethyl 1-nitromethyl-1-cyclohexaneacetate in the form of an oil are obtained (yield 83% of theory). Composition according to HPLC: 88.7% of the product of Step 2 and 6.3% of the product of Step 1.
Quantity
98.15 g
Type
reactant
Reaction Step One
Name
ethyl phosphonate
Quantity
35.4 g
Type
reactant
Reaction Step One
Quantity
66.1 g
Type
reactant
Reaction Step Two
Quantity
64.7 g
Type
reactant
Reaction Step Three
Quantity
470 mL
Type
reactant
Reaction Step Three
Quantity
86 g
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.P(=O)([O-])[O:9][CH2:10][CH3:11].[OH-].[K+].[N+:16]([CH3:19])([O-:18])=[O:17].[C:20](=[O:23])([O-])[O-].[K+].[K+].[CH3:26]S(C)=O>CCCCCC.O>[N+:16]([CH2:19][C:1]1([CH2:11][C:10]([O:23][CH2:20][CH3:26])=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)([O-:18])=[O:17] |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
98.15 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
ethyl phosphonate
Quantity
35.4 g
Type
reactant
Smiles
P(OCC)([O-])=O
Step Two
Name
Quantity
66.1 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
64.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
470 mL
Type
reactant
Smiles
CS(=O)C
Step Four
Name
Quantity
86 g
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
150 mL
Type
reactant
Smiles
CS(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is further stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Then stirring
WAIT
Type
WAIT
Details
is continued for 2 to 3 hours
Duration
2.5 (± 0.5) h
WASH
Type
WASH
Details
The combined organic phases are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
the solvent then distilled off in a vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])CC1(CCCCC1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 191.5 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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